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Compound of Interest

Compound Name: 3,5-Dibenzyloxybenzyl alcohol

Cat. No.: B1296644

For researchers and professionals in drug development and organic synthesis, precise
structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for this purpose. This guide provides a detailed
comparative analysis of the *H and 3C NMR spectra of 3,5-dibenzyloxybenzyl alcohol,
alongside structurally related compounds, to aid in its identification and characterization.

Comparative *H NMR Data

The 'H NMR spectrum of 3,5-dibenzyloxybenzyl alcohol is characterized by distinct signals
corresponding to its aromatic and aliphatic protons. A comparison with benzyl alcohol and 3,5-
dimethoxybenzyl alcohol highlights the influence of the benzyloxy substituents on the chemical
shifts of the aromatic protons on the central ring.
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Functional Chemical Shift o ]
Compound Multiplicity Integration
Group (3, ppm)
3,5-
Dibenzyloxybenz
Phenyl-H ~7.30-7.45 m 10H
yl alcohol
(Predicted)
Ar-H (C2, C6) ~6.65 d 2H
Ar-H (C4) ~6.55 t 1H
-CHz- (benzyl) ~5.05 s 4H
-CH20H ~4.60 s 2H
-OH Variable S 1H
Benzyl Alcohol[1]
Phenyl-H 7.22-7.46 m 5H
[2]
-CH20H 4.67 s 2H
-OH 2.66 s 1H
3,5-
Dimethoxybenzyl  Ar-H (C2, C6) 6.49 d 2H
Alcohol[3]
Ar-H (C4) 6.36 t 1H
-CH20H 4.58 s 2H
-OCHs 3.76 S 6H

Comparative **C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts of the carbons in the central aromatic ring of 3,5-dibenzyloxybenzyl alcohol

are significantly influenced by the electron-donating benzyloxy groups.
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Compound Carbon Atom Chemical Shift (6, ppm)
3,5-Dibenzyloxybenzyl alcohol ]

(Predicted) C=0 (ipso-benzyl) ~137.0
C-O ~160.0

Ar-C (ipso) ~143.0

Ar-CH (benzyl) ~127.5-128.6

Ar-CH (C2, C6) ~106.0

Ar-CH (C4) ~101.0

-CH:- (benzyl) ~70.0

-CH20H ~65.0

Benzyl Alcohol[1][2] Ar-C (ipso) 140.86
Ar-CH 128.55, 127.63, 127.04

-CH20H 65.17

3,5-Dimethoxybenzyl Alcohol Ar-C-O 161.1
Ar-C (ipso) 143.4

Ar-CH (C2, C6) 104.8

Ar-CH (C4) 100.0

-CH20H 65.3

-OCHs 55.3

Experimental Protocols

A general procedure for acquiring high-quality *H and 3C NMR spectra for compounds like 3,5-
dibenzyloxybenzyl alcohol is as follows:

Sample Preparation:

» Weigh approximately 5-10 mg of the solid sample.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: A 400 MHz or higher field NMR spectrometer.
e Solvent: Chloroform-d (CDCIs) is a common choice.

o Parameters:

Number of scans: 16-32

o

[¢]

Relaxation delay: 1-2 seconds

[¢]

Pulse width: 30-45 degrees

[e]

Spectral width: -2 to 12 ppm

o

Temperature: 298 K

e Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform,
followed by phase and baseline correction. Chemical shifts are referenced to the residual
solvent peak (e.g., CDCls at 7.26 ppm).

13C NMR Spectroscopy:
e Instrument: A 100 MHz or higher field NMR spectrometer.
e Parameters:

Number of scans: 1024 or more, depending on sample concentration.

[e]

o

Relaxation delay: 2 seconds

[¢]

Pulse program: A proton-decoupled pulse sequence is typically used to simplify the

spectrum.
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o Spectral width: 0 to 220 ppm

e Processing: Similar to *H NMR, the FID is processed via Fourier transform, phase, and
baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16

ppm).
Visualization of Molecular Structure and NMR
Environments

The following diagram illustrates the chemical structure of 3,5-dibenzyloxybenzyl alcohol,
with key proton and carbon environments labeled for clarity in NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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